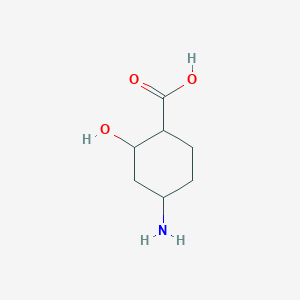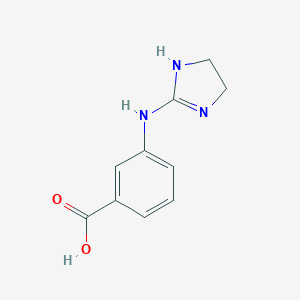
3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid, also known as DIABA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It is a benzimidazole derivative that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Mechanism Of Action
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid is not fully understood. However, it has been suggested that 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid may exert its effects through the inhibition of COX-2, which is involved in the production of prostaglandins, a group of signaling molecules that are involved in inflammation. 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid may also inhibit the activity of other enzymes that are involved in inflammation and cancer growth.
Biochemical And Physiological Effects
3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high stability under various conditions. However, there are also some limitations to using 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid. One potential area of research is the development of more efficient synthesis methods for 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid. Another area of research is the investigation of the mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid, which could lead to the development of more effective treatments for inflammation, cancer, and diabetes. Additionally, the potential use of 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of more water-soluble forms of 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid could make it a more viable candidate for in vivo studies.
Synthesis Methods
3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with ethylenediamine to form 2-(2-aminoethyl)benzimidazole. This compound is then reacted with 4,5-dihydro-1H-imidazole-2-amine to form 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid. The synthesis method has been optimized to yield high purity and high yield of 3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid.
properties
CAS RN |
188812-27-3 |
|---|---|
Product Name |
3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid |
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H11N3O2/c14-9(15)7-2-1-3-8(6-7)13-10-11-4-5-12-10/h1-3,6H,4-5H2,(H,14,15)(H2,11,12,13) |
InChI Key |
YJXDHWJMANLZHD-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
C1CN=C(N1)NC2=CC=CC(=C2)C(=O)O |
synonyms |
Benzoic acid, 3-[(4,5-dihydro-1H-imidazol-2-yl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



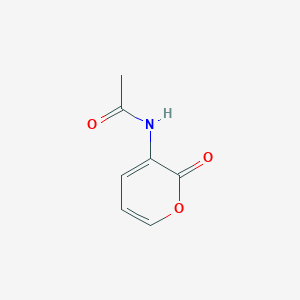
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)


![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
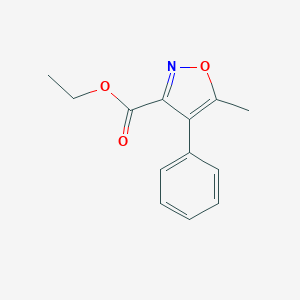
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
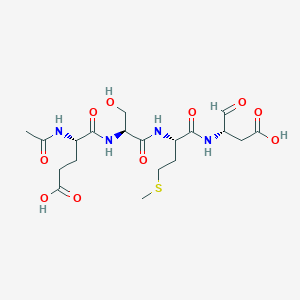
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)


